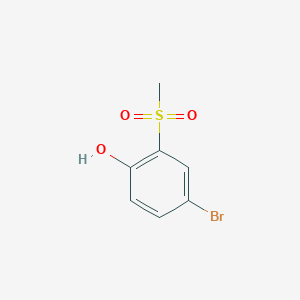

4-Bromo-2-methanesulfonylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methylsulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPADVWWKRDWOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10528063 | |

| Record name | 4-Bromo-2-(methanesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10528063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88041-67-2 | |

| Record name | 4-Bromo-2-(methanesulfonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10528063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2-methanesulfonylphenol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-2-methanesulfonylphenol, a key organic intermediate. With full editorial control, this document is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a blend of technical accuracy and field-proven insights.

Introduction: Unveiling a Versatile Building Block

This compound, identified by the CAS Number 88041-67-2 , is a halogenated aromatic sulfone of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a phenol ring substituted with a bromine atom and a methanesulfonyl group, bestows upon it a unique reactivity profile. The electron-withdrawing nature of the methanesulfonyl group and the bromine atom influences the acidity of the phenolic hydroxyl group and directs further chemical transformations. This makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The strategic placement of these functional groups allows for a range of chemical modifications, positioning it as a versatile building block in the design of targeted therapies.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

| Property | Value | Source |

| CAS Number | 88041-67-2 | [1] |

| Molecular Formula | C₇H₇BrO₃S | [2] |

| Molecular Weight | 251.10 g/mol | [2] |

| Appearance | Off-white to white crystalline solid (Predicted) | N/A |

| Purity | ≥95% (Typical) | [2] |

Isomeric Distinction: this compound vs. 2-Bromo-4-methanesulfonylphenol

It is crucial to distinguish this compound (CAS 88041-67-2) from its isomer, 2-Bromo-4-methanesulfonylphenol (CAS 20951-43-3). The positioning of the bromine atom and the methanesulfonyl group significantly impacts the molecule's electronic properties and reactivity, making the correct identification of the isomer paramount for any synthetic or biological application.

Synthesis and Purification: A Probable Pathway

While a specific, detailed synthesis protocol for this compound is not widely published in readily accessible literature, a plausible and logical synthetic route can be inferred from standard organic chemistry principles and published procedures for analogous compounds.[3][4][5] The most likely pathway involves two key steps: the bromination of a phenol precursor followed by the oxidation of a thioether.

Logical Synthesis Workflow

Caption: A plausible two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Bromo-2-(methylthio)phenol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(methylthio)phenol in a suitable inert solvent such as dichloromethane or carbon tetrachloride.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Bromination: Slowly add a solution of a brominating agent (e.g., bromine or N-bromosuccinimide) in the same solvent to the cooled solution via the dropping funnel. The reaction is typically exothermic, and the temperature should be maintained at or below 5°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench any remaining bromine with a saturated solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-bromo-2-(methylthio)phenol.

Step 2: Oxidation to this compound

-

Dissolution: Dissolve the crude 4-bromo-2-(methylthio)phenol from the previous step in a suitable solvent like dichloromethane or acetic acid.

-

Oxidation: Add an oxidizing agent, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), to the solution. The reaction may be exothermic and may require cooling.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Upon completion, quench any excess oxidizing agent. If using m-CPBA, the resulting meta-chlorobenzoic acid can be removed by washing with a basic solution (e.g., saturated sodium bicarbonate). Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The crude this compound can be purified by standard techniques such as recrystallization or column chromatography.

-

Recrystallization: A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be used to recrystallize the crude product to obtain a higher purity solid.

-

Column Chromatography: For more challenging purifications, column chromatography using silica gel as the stationary phase and a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is an effective method.[6]

Analytical Characterization (Predicted)

The structural confirmation of this compound would be achieved through a combination of spectroscopic techniques. Based on the analysis of similar compounds, the following spectral data can be predicted:

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show three aromatic protons in the region of 7.0-8.0 ppm. The proton ortho to the methanesulfonyl group would be the most downfield, followed by the proton ortho to the bromine atom, and finally the proton ortho to the hydroxyl group. The methanesulfonyl group would appear as a sharp singlet at approximately 3.0-3.5 ppm. The phenolic proton will appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will display seven distinct signals. The carbon atoms attached to the electron-withdrawing bromine and methanesulfonyl groups will be shifted downfield. The carbon bearing the hydroxyl group will also be significantly downfield. The methyl carbon of the sulfonyl group will appear at a characteristic upfield position.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[1] Fragmentation patterns would likely involve the loss of the methyl group, the entire methanesulfonyl group, and other characteristic cleavages of the aromatic ring.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenol (a broad band around 3200-3600 cm⁻¹), the S=O stretches of the sulfonyl group (two strong bands around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹), and C-Br and C-S stretching vibrations in the fingerprint region.[9][10][11]

Applications in Research and Drug Discovery

The true value of this compound lies in its potential as a key intermediate in the synthesis of biologically active molecules, particularly in the realm of enzyme and kinase inhibitors.

The Role of the Sulfonyl Group in Medicinal Chemistry

The methanesulfonyl group is a common feature in many approved drugs.[12] It is often used as a bioisostere for other functional groups and can improve a molecule's pharmacokinetic properties.[13] The sulfonyl group can act as a hydrogen bond acceptor, which is crucial for binding to biological targets.[3]

Potential as a Precursor for Kinase Inhibitors

Protein kinases are a major class of drug targets, especially in oncology.[14] Many kinase inhibitors contain a substituted aromatic core. The structure of this compound provides a scaffold that can be further elaborated through reactions at the bromine atom (e.g., Suzuki or Buchwald-Hartwig couplings) and the phenolic hydroxyl group (e.g., etherification). These modifications can lead to the synthesis of libraries of compounds for screening against various kinases. The bromophenol moiety itself is a known pharmacophore in some enzyme inhibitors.[15][16]

Caption: Role of this compound in a drug discovery workflow.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., neoprene or butyl rubber).[17][18]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when working with powders or heating the substance.[17]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[18] Keep the container tightly sealed.

-

Spill Response: In case of a spill, avoid generating dust. Absorb small spills with an inert material and place in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion: A Promising Intermediate for Future Discoveries

This compound is a strategically functionalized molecule with significant potential as a building block in organic synthesis and medicinal chemistry. Its unique combination of a reactive bromine atom, a versatile phenolic hydroxyl group, and a drug-like methanesulfonyl moiety makes it an attractive starting material for the development of novel enzyme inhibitors, particularly in the area of kinase-targeted therapies. While detailed public data on its synthesis and specific applications are still emerging, its structural features strongly suggest its utility for researchers and drug development professionals. A thorough understanding of its properties, a logical approach to its synthesis and purification, and strict adherence to safety protocols will enable the scientific community to fully harness the potential of this valuable chemical intermediate.

References

-

Application of Sulfonyl in Drug Design | Semantic Scholar. (n.d.). Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Yan, X.-X., Lu, L.-P., & Zhu, M.-L. (2014). 4-Bromo-2-[(phenylimino)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o853. [Link]

-

Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved January 17, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Retrieved January 17, 2026, from [Link]

-

PubMed. (n.d.). Synthesis and kinase inhibitory activity of novel substituted indigoids. Retrieved January 17, 2026, from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved January 17, 2026, from [Link]

-

Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved January 17, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 17, 2026, from [Link]

-

Voinov, V. G., & Lutsak, T. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

NIST WebBook. (n.d.). 4-Bromo-2-methylphenol. Retrieved January 17, 2026, from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Retrieved January 17, 2026, from [Link]

-

Scilit. (n.d.). Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products. Retrieved January 17, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). Exploring the Synthesis Pathways and Applications of 4-Bromo-2-methylphenol. [Link]

- Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.

- Google Patents. (n.d.). CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol.

-

ResearchGate. (n.d.). (E)-4-Bromo-2-[(phenylimino)methyl]phenol: a new polymorph and thermochromism. Retrieved January 17, 2026, from [Link]

-

University of California, Santa Cruz. (n.d.). Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. [Link]

-

Cefic. (n.d.). Phenol. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.

-

MDPI. (n.d.). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. Retrieved January 17, 2026, from [Link]

-

Justia Patents. (2024, February 13). Nano-sized mixed ligand [4-bromo-2-(quinolin-2-yliminomethyl)-phenol imine- phenanthroline] Ru(III) complex for medicinal applications. [Link]

-

University of California, Berkeley. (n.d.). Phenol. Retrieved January 17, 2026, from [Link]

-

PubMed. (n.d.). Synthesis and protein kinase inhibitory activity of balanol analogues with modified benzophenone subunits. Retrieved January 17, 2026, from [Link]

-

OUCI. (n.d.). Improved Synthesis of Bioactive Molecules Through Flow Chemistry. Retrieved January 17, 2026, from [Link]

-

EFSA. (2024, October 23). Update of the risk assessment of brominated phenols and their derivatives in food. [Link]

-

Cytiva. (2024, September 1). Polishing chromatography in process development. [Link]

-

Princeton University. (n.d.). Phenol. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

- Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

-

National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved January 17, 2026, from [Link]

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]

- 5. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]

- 6. cytivalifesciences.com [cytivalifesciences.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 12. spectrabase.com [spectrabase.com]

- 13. 4-Bromo-2-[(phenylimino)methyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and protein kinase inhibitory activity of balanol analogues with modified benzophenone subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. otago.ac.nz [otago.ac.nz]

- 18. ehs.princeton.edu [ehs.princeton.edu]

An In-Depth Technical Guide to 4-Bromo-2-methanesulfonylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-methanesulfonylphenol (CAS No. 88041-67-2), a substituted aromatic compound of interest in synthetic chemistry. Due to the limited availability of extensive experimental data in peer-reviewed literature, this document synthesizes known information from chemical supplier databases, predicted property data, and expert analysis based on fundamental chemical principles. The guide covers the compound's structure, physicochemical properties (including predicted values), expected reactivity, a plausible synthetic pathway, and essential safety and handling information. This document is intended to serve as a foundational resource for researchers considering the use of this molecule in novel synthetic applications.

Chemical Identity and Structure

This compound is a halogenated and sulfonated phenol. Its structure is characterized by a benzene ring substituted with a hydroxyl group, a bromine atom, and a methanesulfonyl (or methylsulfonyl) group.

-

IUPAC Name: 4-Bromo-2-(methylsulfonyl)phenol

-

Molecular Formula: C₇H₇BrO₃S[1]

-

Synonyms: this compound, Phenol, 4-bromo-2-(methylsulfonyl)-[1]

The molecule's architecture, featuring an electron-donating hydroxyl group and two powerful electron-withdrawing groups (bromo and methanesulfonyl), dictates its unique chemical properties and reactivity profile. The ortho-positioning of the bulky methanesulfonyl group relative to the hydroxyl function introduces significant steric and electronic effects, influencing its potential as a synthetic intermediate.

Caption: 2D Structure of this compound

Physicochemical Properties

Experimental data for the physicochemical properties of this compound are not widely available. The following table summarizes key properties, including values predicted by computational models, which provide useful estimates for experimental design.

| Property | Value | Data Type | Source |

| Molecular Weight | 251.1 g/mol | Calculated | [1] |

| Boiling Point | 407.1 ± 45.0 °C | Predicted | [1] |

| Density | 1.721 ± 0.06 g/cm³ | Predicted | [1] |

| pKa | 6.13 ± 0.43 | Predicted | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | - | [1] |

The predicted pKa of 6.13 suggests that this compound is a significantly stronger acid than phenol (pKa ≈ 10). This increased acidity is a direct consequence of the strong electron-withdrawing effects of the ortho-sulfonyl and para-bromo substituents, which stabilize the corresponding phenoxide anion. This property is a critical consideration for its handling and reactivity in basic conditions.

Synthesis and Reactivity

Proposed Synthetic Pathway

A specific, validated protocol for the synthesis of this compound is not readily found in the literature. However, a plausible synthetic route can be devised based on established organosulfur and halogenation chemistry. The most logical approach would involve the sulfonation of a readily available brominated phenol.

Hypothetical Synthesis Workflow:

Caption: Proposed synthetic pathway for this compound.

Methodology Explained:

-

Chlorosulfonation: Starting with 4-Bromophenol, an electrophilic aromatic substitution using chlorosulfonic acid would introduce a sulfonyl chloride group onto the ring. The hydroxyl group is a strong ortho-, para-director. Since the para position is blocked by bromine, the substitution is directed to one of the ortho positions.

-

Reduction: The resulting sulfonyl chloride can be reduced to a sulfinate salt using a mild reducing agent like sodium sulfite.

-

Methylation: The final step involves the methylation of the sulfinate, for instance, with methyl iodide, to yield the target methanesulfonyl group.

This proposed pathway is theoretical and would require experimental optimization of reaction conditions, solvents, and purification methods.

Expected Chemical Reactivity

The reactivity of this compound is governed by its three functional groups:

-

Phenolic Hydroxyl Group: This group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. Its enhanced acidity makes it readily deprotonated by even mild bases to form a phenoxide, which can act as a potent nucleophile.

-

Aromatic Ring: The benzene ring is significantly deactivated towards further electrophilic aromatic substitution due to the presence of two strong electron-withdrawing groups (bromo and methanesulfonyl). Any further substitution would likely be directed to the positions ortho to the hydroxyl group (and meta to the bromo and sulfonyl groups), though forcing conditions would be required.

-

Carbon-Bromine Bond: The aryl bromide functionality opens the door to a wide array of cross-coupling reactions. It can serve as an electrophile in reactions like Suzuki, Heck, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds at the C4 position. This is arguably its most valuable feature for drug development professionals, enabling the construction of complex molecular scaffolds.

Potential Applications

While specific applications for this compound are not documented, its structure suggests its primary utility as a versatile building block in medicinal chemistry and organic synthesis. The presence of three distinct functional groups at defined positions allows for sequential and regioselective modifications.

-

Pharmaceutical Intermediate: It can be used to construct larger, more complex molecules where a substituted phenolic moiety is required. The bromine atom acts as a synthetic handle for introducing diversity via cross-coupling reactions.

-

Agrochemical Research: Similar to other halogenated phenols, it could serve as a precursor for the development of novel herbicides or fungicides.[3]

Safety and Handling

The following GHS classification and safety information has been reported for this compound.[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning [1]

Recommended Handling Protocols

Given its hazard profile, strict adherence to standard laboratory safety protocols is mandatory.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid exposed skin.

-

Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

-

-

Engineering Controls: A properly functioning chemical fume hood is essential to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

-

First Aid Measures:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[4]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[4]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4]

-

Conclusion

This compound is a chemical intermediate with significant potential for applications in synthetic and medicinal chemistry. Its key value lies in its trifunctional nature, particularly the presence of an aryl bromide handle suitable for cross-coupling reactions. While a comprehensive body of experimental data is currently lacking, this guide provides a solid foundation based on its known structure, predicted properties, and expected reactivity. Researchers are advised to proceed with caution, adhering to the safety guidelines outlined, and to perform small-scale trials to validate its properties and reactivity for their specific applications.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16896, 4-Bromo-2-methylphenol. [Link]

-

Yan, X.-X., Lu, L.-P., & Zhu, M.-L. (2014). 4-Bromo-2-[(phenylimino)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o853. [Link]

-

Srini Chem. Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). [Link]

-

iChemical. 4-Bromo-2-methylphenol, CAS No. 2362-12-1. [Link]

-

Mody Chemi Pharma Ltd. Organics Bromo Compounds. [Link]

-

Yan, X.-X., Lu, L.-P., & Zhu, M.-L. (2014). 4-Bromo-2-[(phenylimino)methyl]phenol. ResearchGate. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. [Link]

-

Ward, M. D., et al. (2020). (E)-4-Bromo-2-[(phenylimino)methyl]phenol: a new polymorph and thermochromism. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 1), 60–67. [Link]

-

Cheméo. Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). [Link]

-

NIST. Phenol, 2-bromo-4-methyl-. NIST Chemistry WebBook. [Link]

- Google Patents.

-

NIST. 4-Bromo-2-methylphenol. NIST Chemistry WebBook. [Link]

-

Quick Company. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. [Link]

-

ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]

-

Beilstein Journals. Supplementary Information for: A facile and efficient method for the selective monobromination of phenols using VBr3. [Link]

Sources

An In-Depth Technical Guide to the Structural Elucidation of 4-Bromo-2-methanesulfonylphenol

Abstract: This technical guide provides a comprehensive, multi-technique approach to the definitive structural elucidation of 4-Bromo-2-methanesulfonylphenol, a key intermediate in various synthetic applications. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond procedural outlines to detail the causal reasoning behind analytical choices and data interpretation. By integrating Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance techniques, we present a self-validating workflow that ensures unambiguous confirmation of the molecular structure, highlighting the synergistic power of modern analytical methods.

Introduction and Physicochemical Profile

This compound (CAS No: 88041-67-2) is a substituted aromatic compound featuring a phenol backbone, a bromine atom, and a methanesulfonyl group.[1][2] This specific arrangement of electron-donating (hydroxyl) and electron-withdrawing (sulfonyl, bromo) groups makes it a valuable and versatile intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The precise location of these functional groups is critical to its reactivity and the properties of any subsequent derivatives. Therefore, rigorous and unequivocal structural confirmation is a non-negotiable prerequisite for its use in any research or development context.

This guide establishes a robust protocol for confirming the identity and purity of this compound, focusing on the interpretation of spectroscopic data to build a cohesive and undeniable structural proof.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇BrO₃S | [1] |

| Molecular Weight | 251.10 g/mol | [2][3] |

| CAS Number | 88041-67-2 | [4] |

| Appearance | Predicted: Solid | N/A |

| Predicted pKa | 6.13 ± 0.43 | [2] |

| Predicted Boiling Point | 407.1 ± 45.0 °C | [1] |

The Strategic Workflow for Structure Elucidation

A successful structure elucidation is not a linear process but an integrated strategy where each analytical technique provides a unique piece of the puzzle. The results from one method are used to corroborate or refine the hypotheses drawn from another. Our approach begins with determining the molecular formula and the presence of key elements (Mass Spectrometry), proceeds to identify the functional groups present (Infrared Spectroscopy), and culminates in mapping the precise atomic connectivity of the carbon-hydrogen framework (Nuclear Magnetic Resonance).

Caption: Integrated workflow for the structural elucidation of this compound.

Mass Spectrometry (MS): The Molecular Blueprint

3.1 Principle & Rationale Mass spectrometry is the foundational step, providing two critical pieces of information: the molecular weight of the compound and, through high-resolution MS, its elemental formula. For halogenated compounds, MS offers a distinct advantage. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic isotopic pattern for any bromine-containing fragment, most notably the molecular ion, which will appear as a pair of peaks (M+ and M+2) of nearly equal intensity, separated by 2 m/z units. This signature is a powerful diagnostic tool for confirming the presence of a single bromine atom.

3.2 Experimental Protocol: GC-MS Analysis Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing relatively volatile and thermally stable compounds like phenols.[5]

-

Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

-

GC Column: Utilize a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: Inject 1 µL of the sample solution with a split ratio of 50:1. Set the injector temperature to 250°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

MS Detection: Use Electron Ionization (EI) at 70 eV. Scan the mass range from m/z 40 to 400. The MS transfer line temperature should be set to 280°C.

3.3 Predicted Data & Interpretation The EI mass spectrum is expected to show a distinct molecular ion region that validates the compound's identity.

Table 2: Predicted Key Mass Spectrometry Peaks

| m/z (Daltons) | Assignment | Rationale |

| 250 | [M]⁺ (with ⁷⁹Br) | Molecular ion peak corresponding to the lighter bromine isotope. |

| 252 | [M+2]⁺ (with ⁸¹Br) | Molecular ion peak corresponding to the heavier bromine isotope. The relative intensity should be ~97% of the m/z 250 peak. |

| 171 | [M - SO₂CH₃]⁺ | Loss of the methanesulfonyl radical (79 Da). |

| 173 | [(M+2) - SO₂CH₃]⁺ | Loss of the methanesulfonyl radical from the ⁸¹Br isotopologue. |

The observation of the intense M+ and M+2 peaks at m/z 250 and 252 with near-equal intensity provides unequivocal evidence for a molecule with a single bromine atom and a molecular weight of ~251 Da.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

4.1 Principle & Rationale Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups exhibit characteristic absorption bands at predictable wavenumbers, making IR an excellent and rapid tool for identifying the types of functional groups present. For this compound, we expect to see clear signatures for the hydroxyl (O-H), sulfonyl (S=O), and substituted aromatic ring groups.

4.2 Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).

-

Acquisition: Apply pressure using the anvil to ensure good contact.

-

Scan: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Background: A background spectrum of the clean, empty ATR crystal must be taken prior to the sample scan.

4.3 Predicted Data & Interpretation The IR spectrum provides a clear fingerprint of the molecule's functional components.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad, Strong | O-H stretch (phenolic, hydrogen-bonded) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2960, 2850 | Weak | Aliphatic C-H stretch (methyl group) |

| ~1600, 1475 | Medium-Strong | Aromatic C=C ring stretches |

| ~1310-1280 | Strong | S=O asymmetric stretch (sulfonyl group) |

| ~1150-1120 | Strong | S=O symmetric stretch (sulfonyl group) |

| ~820 | Strong | C-H out-of-plane bend (indicative of 1,2,4-trisubstitution) |

| ~600-500 | Medium | C-Br stretch |

The presence of a strong, broad band above 3200 cm⁻¹ confirms the hydroxyl group. The two very strong peaks around 1300 cm⁻¹ and 1140 cm⁻¹ are definitive evidence for the sulfonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

5.1 Principle & Rationale NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon skeleton. For this compound, the key task is to use chemical shifts and spin-spin coupling patterns to confirm the 1,2,4-trisubstitution pattern on the benzene ring.

5.2 Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

-

Acquisition: Acquire spectra on a 400 MHz or higher spectrometer.

-

¹H NMR: Acquire with a 90° pulse, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR: Acquire with proton decoupling, a 30° pulse, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for good signal-to-noise.

5.3 ¹H NMR Data Interpretation (Predicted in DMSO-d₆) The aromatic region of the ¹H NMR spectrum is the most informative part for confirming the substitution pattern. The powerful electron-withdrawing sulfonyl group will shift ortho and para protons downfield, while the electron-donating hydroxyl group shifts them upfield.

Table 4: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~10.5 | Singlet (broad) | N/A | 1H | Phenolic OH |

| ~7.75 | Doublet (d) | J ≈ 2.4 Hz | 1H | H-3 |

| ~7.58 | Doublet of Doublets (dd) | J ≈ 8.8, 2.4 Hz | 1H | H-5 |

| ~7.10 | Doublet (d) | J ≈ 8.8 Hz | 1H | H-6 |

| ~3.25 | Singlet (s) | N/A | 3H | -SO₂CH ₃ |

-

Reasoning:

-

H-3: This proton is ortho to the strongly withdrawing SO₂CH₃ group and meta to the Br. It appears as a doublet due to coupling only with H-5 (⁴J meta-coupling is small).

-

H-5: This proton is ortho to the Br and meta to both the OH and SO₂CH₃ groups. It is split into a doublet of doublets by H-6 (³J ortho-coupling, ~8.8 Hz) and H-3 (⁴J meta-coupling, ~2.4 Hz).

-

H-6: This proton is ortho to the OH group and meta to the Br. It appears as a doublet due to coupling with H-5 (³J ortho-coupling, ~8.8 Hz).

-

-SO₂CH₃: The methyl protons are isolated and appear as a sharp singlet.

-

-OH: The phenolic proton is acidic and its signal is typically broad and does not couple.

-

5.4 ¹³C NMR Data Interpretation (Predicted in DMSO-d₆) The chemical shifts in the ¹³C spectrum are highly sensitive to the electronic effects of the substituents.

Table 5: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158.0 | C-1 (-OH) | The hydroxyl group is strongly deshielding. |

| ~139.5 | C-5 | Carbon adjacent to bromine and influenced by other groups. |

| ~135.0 | C-3 | Carbon adjacent to the sulfonyl group. |

| ~128.0 | C-2 (-SO₂CH₃) | The ipso-carbon attached to the sulfonyl group. |

| ~118.5 | C-6 | Carbon ortho to the hydroxyl group. |

| ~115.0 | C-4 (-Br) | The ipso-carbon attached to bromine, shows a lower shift. |

| ~43.5 | -SO₂C H₃ | Typical shift for a methyl group attached to a sulfonyl. |

5.5 Confirmation with 2D NMR While 1D NMR is powerful, 2D experiments like Heteronuclear Multiple Bond Correlation (HMBC) provide indisputable proof of connectivity. An HMBC experiment would show correlations between protons and carbons separated by 2 or 3 bonds.

Caption: Key expected HMBC correlations for this compound.

-

Key HMBC Correlations:

-

The methyl protons (~3.25 ppm) would show a correlation to the carbon at C-2 (~128.0 ppm).

-

Proton H-3 (~7.75 ppm) would correlate to C-1, C-2, and C-5.

-

Proton H-5 (~7.58 ppm) would correlate to C-1, C-3, and C-4. This web of correlations creates an unbreakable chain of logic that locks the atoms into the proposed 1,2,4-trisubstituted arrangement.

-

Synthesis Context: Sulfonation of 4-Bromophenol

A plausible synthetic route to this compound involves the sulfonation of 4-bromophenol.[6][7] Understanding the synthesis is crucial for anticipating potential impurities, such as the alternative isomer, 4-bromo-3-methanesulfonylphenol. The directing effects of the hydroxyl (ortho-, para-directing) and bromo (ortho-, para-directing) groups would need to be carefully controlled. The analytical methods described herein would easily distinguish the desired product from other isomers based on the unique proton coupling patterns in the ¹H NMR spectrum.

Conclusion

The structural elucidation of this compound is achieved through a systematic and synergistic application of modern analytical techniques. Mass spectrometry confirms the molecular formula and the presence of bromine via its distinct isotopic signature. Infrared spectroscopy validates the presence of the key hydroxyl and sulfonyl functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive and high-resolution map of the atomic framework, confirming the 1,2,4-trisubstitution pattern and distinguishing it from all other possible isomers. The convergence of data from these orthogonal techniques provides an unassailable proof of structure, meeting the rigorous standards required for advanced chemical research and development.

References

-

PubMed. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS. Available at: [Link]

-

ResearchGate. Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. Available at: [Link][5]

-

PubChem. 2-Bromo-4-(methylsulfonyl)phenol. Available at: [Link][3]

-

NIST WebBook. 4-Bromo-2-methylphenol Mass Spectrum. Available at: [Link][8]

-

Khan Academy. Sulfonation and Friedel-Crafts alkylation. Available at: [Link][7]

-

PrepChem.com. Synthesis of 4-bromo-2-(1-methylcyclohexyl) phenol. Available at: [Link][9]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. Available at: [Link][10]

-

Quick Company. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Available at: [Link][11]

-

YouTube. Sulfonation of Benzene and Aromatic Rings. Available at: [Link][6]

Sources

- 1. 4-bromo-2-(methylsulfonyl)phenol | 88041-67-2 [amp.chemicalbook.com]

- 2. 4-bromo-2-(methylsulfonyl)phenol | 88041-67-2 [chemicalbook.com]

- 3. 2-Bromo-4-(methylsulfonyl)phenol | C7H7BrO3S | CID 18782638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-2-(methylsulfonyl)phenol | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Khan Academy [khanacademy.org]

- 8. 4-Bromo-2-methylphenol [webbook.nist.gov]

- 9. prepchem.com [prepchem.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]

- 12. 4-Bromo-2-methylphenol | C7H7BrO | CID 16896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. govinfo.gov [govinfo.gov]

Molecular Structure and the Imperative for Spectroscopic Characterization

An In-depth Technical Guide to the Spectral Analysis of 4-Bromo-2-methanesulfonylphenol

This guide provides a comprehensive analysis of the expected spectral data for this compound, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from analogous structures to present a robust predictive analysis. This approach is designed to guide researchers in identifying and characterizing this molecule, explaining the causal relationships between molecular structure and spectral output.

The structural elucidation of any novel or target compound is the bedrock of chemical and pharmaceutical research. For this compound (Molecular Formula: C₇H₇BrO₃S), a multi-faceted approach employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous confirmation of its identity. Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system of characterization.

The molecule possesses a phenol ring substituted with three distinct functional groups: a hydroxyl (-OH), a bromine atom (-Br), and a methanesulfonyl (-SO₂CH₃) group. The electronic interplay between the electron-donating hydroxyl group and the strongly electron-withdrawing sulfonyl group, ortho to each other, creates a unique electronic environment that is reflected in its spectral properties.

Caption: Structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their connectivity within a molecule.

Predicted ¹H NMR Spectrum

The chemical shift of aromatic protons is heavily influenced by the electronic effects of the substituents on the ring.[1] Electron-donating groups (like -OH) shield nearby protons (shifting them upfield to lower ppm values), while electron-withdrawing groups (like -SO₂CH₃) deshield them (shifting them downfield to higher ppm values).[1]

-

Aromatic Protons (H-3, H-5, H-6): We anticipate three distinct signals in the aromatic region (typically 6.5-8.0 ppm).

-

H-6: This proton is ortho to the electron-donating -OH group and meta to the electron-withdrawing -SO₂CH₃ and -Br groups. The strong ortho-donating effect of the hydroxyl group is expected to shift this proton significantly upfield. It will appear as a doublet due to coupling with H-5.

-

H-5: This proton is meta to the -OH and -SO₂CH₃ groups but ortho to the -Br atom. It will be split into a doublet of doublets by its neighbors, H-6 (ortho coupling) and H-3 (meta coupling). Its chemical shift will be intermediate.

-

H-3: This proton is ortho to the strongly electron-withdrawing -SO₂CH₃ group and meta to the -OH and -Br groups. The powerful deshielding effect of the ortho-sulfonyl group will shift this proton the furthest downfield. It will appear as a doublet due to the small meta-coupling to H-5.

-

-

Methanesulfonyl Protons (-SO₂CH₃): The three protons on the methyl group are equivalent and will appear as a sharp singlet. Due to the strong deshielding effect of the attached sulfonyl group, this signal is expected to appear around 3.1-3.3 ppm.

-

Phenolic Proton (-OH): This proton will appear as a broad singlet. Its chemical shift is highly variable and depends on concentration, solvent, and temperature, but typically appears between 5-8 ppm. It can be confirmed by its disappearance upon adding a drop of D₂O to the NMR tube.[2]

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.8 - 8.0 | d | Jmeta = ~2.5 Hz |

| H-5 | 7.3 - 7.5 | dd | Jortho = ~8.5 Hz, Jmeta = ~2.5 Hz |

| H-6 | 7.0 - 7.2 | d | Jortho = ~8.5 Hz |

| -SO₂CH ₃ | 3.1 - 3.3 | s | - |

| -OH | 5.0 - 8.0 | br s | - |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer: Filter the solution into a 5 mm NMR tube.

-

Instrumentation: Place the sample in the NMR spectrometer.[3]

-

Acquisition: Acquire the spectrum on a 400 MHz (or higher) instrument. Key parameters include a 30-degree pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. A total of 16-32 scans are typically sufficient for a high signal-to-noise ratio.

-

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within a molecule. The chemical shifts are highly sensitive to the electronic effects of substituents.[4]

Predicted ¹³C NMR Spectrum

With seven unique carbon atoms, seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts can be predicted by starting with the baseline value for benzene (128.5 ppm) and adding established Substituent Chemical Shift (SCS) increments.[5]

-

C-1 (C-OH): The hydroxyl group is strongly shielding, but the attached oxygen is deshielding. This carbon will be downfield, influenced also by the ortho-sulfonyl group.

-

C-2 (C-SO₂CH₃): This carbon, directly attached to the strongly withdrawing sulfonyl group, will be significantly influenced and its position can be complex to predict without specific SCS data for the -SO₂Me group in this context.

-

C-3: Ortho to the sulfonyl group and meta to the hydroxyl, this carbon will be deshielded.

-

C-4 (C-Br): The bromine atom has a moderate, shielding effect on the ipso-carbon.

-

C-5: Ortho to the bromine and meta to the hydroxyl and sulfonyl groups, its shift will be moderately affected.

-

C-6: Ortho to the hydroxyl group, this carbon will be shielded and appear further upfield compared to other CH carbons.

-

C-7 (-SO₂CH₃): The methyl carbon will be significantly deshielded by the sulfonyl group, typically appearing in the 40-45 ppm range.

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) |

| C-1 | 155 - 158 |

| C-2 | 130 - 135 |

| C-3 | 138 - 142 |

| C-4 | 115 - 118 |

| C-5 | 125 - 128 |

| C-6 | 118 - 122 |

| C-7 (-SO₂C H₃) | 40 - 45 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted IR Spectrum

The spectrum of this compound is expected to be dominated by absorptions from the hydroxyl, sulfonyl, and aromatic functionalities.

-

O-H Stretch (Phenol): A very strong and broad absorption band is expected in the range of 3200-3550 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[6]

-

Aromatic C-H Stretch: A medium intensity absorption will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

-

Aliphatic C-H Stretch: Absorptions from the methyl group C-H stretching will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

S=O Asymmetric & Symmetric Stretch (Sulfonyl): Two very strong and sharp absorptions are the hallmark of a sulfonyl group. The asymmetric stretch is expected around 1300-1350 cm⁻¹ and the symmetric stretch around 1140-1160 cm⁻¹.

-

C=C Aromatic Ring Stretch: Medium to strong intensity peaks will appear in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

-

C-O Stretch (Phenol): A strong absorption band is expected around 1200-1250 cm⁻¹.

-

Fingerprint Region (<1000 cm⁻¹): This region will contain complex vibrations, including C-H out-of-plane bending and a C-Br stretching vibration (typically 500-650 cm⁻¹).

Summary of Predicted IR Data

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Phenol | O-H Stretch | 3200 - 3550 | Strong, Broad |

| Aromatic | C-H Stretch | 3030 - 3100 | Medium |

| Methyl | C-H Stretch | 2850 - 2960 | Weak-Medium |

| Sulfonyl | S=O Asymmetric Stretch | 1300 - 1350 | Strong, Sharp |

| Sulfonyl | S=O Symmetric Stretch | 1140 - 1160 | Strong, Sharp |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium-Strong |

| Phenol | C-O Stretch | 1200 - 1250 | Strong |

| Aryl Halide | C-Br Stretch | 500 - 650 | Medium |

Experimental Protocol: ATR-FTIR Acquisition

Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.[7]

-

Instrument Setup: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and collecting a background spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the built-in pressure clamp to ensure firm and even contact between the sample and the crystal surface.[8]

-

Data Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Cleanup: After analysis, retract the pressure clamp, remove the sample, and clean the crystal surface with a solvent-moistened wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The most critical feature will be the molecular ion peak. Due to the presence of a bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, we expect to see a characteristic pair of peaks of nearly equal intensity at M⁺ and M+2.[9]

-

For C₇H₇⁷⁹BrO₃S, the nominal mass is 266 Da.

-

For C₇H₇⁸¹BrO₃S, the nominal mass is 268 Da.

-

Therefore, a distinctive [M]⁺/[M+2]⁺ doublet at m/z 266/268 is predicted.

-

-

Key Fragmentation Pathways: Electron Ionization (EI) is a high-energy technique that will cause significant fragmentation.

-

Loss of Methyl Radical: Alpha-cleavage of the C-S bond can lead to the loss of a methyl radical (·CH₃, 15 Da), resulting in a fragment at m/z 251/253.

-

Loss of SO₂: A common fragmentation pathway for aromatic sulfones is the rearrangement and elimination of sulfur dioxide (SO₂, 64 Da).[10] This would produce a significant ion at m/z 202/204.

-

Cleavage of C-S Bond: Homolytic cleavage of the aryl-sulfur bond can lead to the loss of the methanesulfonyl radical (·SO₂CH₃, 79 Da), giving a bromophenol radical cation at m/z 187/189.

-

Loss of Bromine: Loss of a bromine radical (·Br, 79/81 Da) from the molecular ion would yield a fragment at m/z 187.

-

Summary of Predicted Key Fragments

| m/z (⁷⁹Br/⁸¹Br) | Fragment Identity | Notes |

| 266 / 268 | [C₇H₇BrO₃S]⁺ | Molecular Ion (M⁺) |

| 251 / 253 | [M - CH₃]⁺ | Loss of methyl radical |

| 202 / 204 | [M - SO₂]⁺ | Loss of sulfur dioxide |

| 187 / 189 | [M - SO₂CH₃]⁺ | Loss of methanesulfonyl radical |

| 187 | [M - Br]⁺ | Loss of bromine radical |

Experimental Protocol: GC-MS (EI) Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into a Gas Chromatograph equipped with a suitable capillary column (e.g., a 5% phenyl-polysiloxane column). Use a temperature program to ensure separation and elution of the compound (e.g., start at 100°C, ramp to 280°C at 10°C/min).[11]

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV).

-

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

This guide outlines the predicted ¹H NMR, ¹³C NMR, IR, and MS spectral data for this compound. By understanding the underlying principles of how substituents influence spectral outcomes, researchers can confidently use this information to guide the synthesis, purification, and final identification of this and related compounds. The provided protocols represent standard, robust methodologies for acquiring high-quality data, ensuring scientific integrity and trustworthiness in experimental results.

References

-

Guan, Y., et al. (2021). "Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning." Journal of Chemical Information and Modeling. Available at: [Link]

-

Miyamoto, M., & Hada, M. (2021). "13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects." Molecular Physics. Available at: [Link]

-

Abraham, R. J., et al. "The prediction of 1H NMR chemical shifts in organic compounds." Spectroscopy Europe. Available at: [Link]

-

Chemistry LibreTexts. (2023). "13.4: Chemical Shifts in ¹H NMR Spectroscopy." Available at: [Link]

-

YouTube. (2021). "How to Analyze Chemical Shift in the Aromatic Region (1H NMR)." Chemistry with Caroline. Available at: [Link]

-

Chemistry LibreTexts. (2023). "Mass Spectrometry - Fragmentation Patterns." Available at: [Link]

-

Doc Brown's Chemistry. "Infrared spectrum of phenol." Available at: [Link]

-

Michigan State University Department of Chemistry. "NMR Spectroscopy." Available at: [Link]

-

Stenutz, R. "NMR chemical shift prediction of benzenes." Available at: [Link]

-

Mettler Toledo. "ATR-FTIR Spectroscopy Basics." Available at: [Link]

-

Chemistry Steps. "Isotopes in Mass Spectrometry." Available at: [Link]

-

PubMed. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement." Available at: [Link]

-

Md. Asaduzzaman, A., et al. (2022). "A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae." Molecules. Available at: [Link]

-

Drawell. "Sample Preparation for FTIR Analysis." Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. NMR chemical shift prediction of benzenes [stenutz.eu]

- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mt.com [mt.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae | MDPI [mdpi.com]

An In-depth Technical Guide to the Solubility of 4-Bromo-2-methanesulfonylphenol in Organic Solvents

Introduction

4-Bromo-2-methanesulfonylphenol is a substituted aromatic compound with a molecular structure that presents unique challenges and opportunities for its application in research and development, particularly in drug discovery and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive analysis of the predicted solubility of this compound, grounded in fundamental principles of physical organic chemistry. In the absence of extensive empirical data in published literature, this paper will build a robust predictive framework based on the molecule's structural attributes and the properties of common organic solvents.

Molecular Structure and Physicochemical Properties

This compound possesses a phenol ring substituted with a bromine atom and a methanesulfonyl group. This unique combination of functional groups dictates its polarity, hydrogen bonding capabilities, and ultimately, its solubility profile.

-

Molecular Formula: C₇H₇BrO₃S

-

Molecular Weight: 251.1 g/mol

-

Key Functional Groups:

-

Phenolic Hydroxyl (-OH): Capable of acting as both a hydrogen bond donor and acceptor.

-

Bromine (-Br): A large, polarizable atom that contributes to the overall molecular weight and van der Waals interactions.

-

Methanesulfonyl (-SO₂CH₃): A highly polar, electron-withdrawing group that can act as a hydrogen bond acceptor.[1][2][3]

-

The interplay of these groups results in a molecule with a significant dipole moment and the capacity for strong intermolecular interactions.

Predicting Solubility: A Theoretical Framework

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[4] For this compound, we must consider its polarity and its ability to engage in hydrogen bonding.

The Role of Polarity

The methanesulfonyl group is strongly polar, and the phenolic hydroxyl group also contributes to the molecule's polarity. The bromine atom, while less polar than the other substituents, adds to the overall electron density of the aromatic ring. This suggests that this compound is a polar molecule. Consequently, it is predicted to have higher solubility in polar solvents and lower solubility in non-polar solvents.

Hydrogen Bonding Capability

The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor. The oxygen atoms of the sulfonyl group are also effective hydrogen bond acceptors.[1][2][3] This extensive hydrogen bonding potential will significantly influence its solubility in protic and aprotic polar solvents that can participate in or accommodate such interactions.

Predicted Solubility in Common Organic Solvents

Based on the principles of polarity and hydrogen bonding, the predicted solubility of this compound in a range of organic solvents is summarized in the table below.

| Solvent Class | Example Solvents | Polarity Index | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | High | These solvents are highly polar and can act as hydrogen bond acceptors, effectively solvating the polar functional groups of the solute. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Moderate to High | These solvents are polar and can act as both hydrogen bond donors and acceptors, leading to favorable interactions. The presence of an alkyl chain may slightly reduce solubility compared to polar aprotic solvents. |

| Moderately Polar | Acetone, Ethyl Acetate, Dichloromethane | Medium | Moderate | These solvents have a significant dipole moment but may be less effective at hydrogen bonding compared to the highly polar solvents. |

| Non-polar | Hexane, Toluene, Diethyl Ether | Low | Low | The lack of polarity and inability to form strong hydrogen bonds with these solvents will result in poor solvation of the highly polar solute. |

Note: Polarity index is a relative measure of a solvent's polarity.[5][6]

Experimental Determination of Solubility

While theoretical predictions provide a strong foundation, empirical determination of solubility is essential for precise applications. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[7][8][9][10][11]

Shake-Flask Protocol

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and filtered to separate the saturated solution from the excess solid.

-

Analysis: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Figure 1. Workflow for the shake-flask solubility determination method.

Factors Influencing Experimental Results

-

Temperature: The solubility of most solids increases with temperature.[12]

-

Purity of Solute and Solvent: Impurities can affect the measured solubility.

-

Equilibration Time: Insufficient time will lead to an underestimation of the solubility.

-

pH (for aqueous solutions): The ionization state of the phenolic hydroxyl group will significantly impact aqueous solubility.[13]

Safety and Handling

Recommended Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Disposal: Dispose of waste according to local regulations.

GHS Hazard Classification (Predicted)

Based on analogous compounds, the following GHS hazard statements may be applicable:

-

H302: Harmful if swallowed.[16]

-

H315: Causes skin irritation.[16]

-

H319: Causes serious eye irritation.[16]

-

H335: May cause respiratory irritation.[16]

Conclusion

This technical guide provides a detailed predictive analysis of the solubility of this compound in organic solvents. The presence of polar functional groups, particularly the phenolic hydroxyl and methanesulfonyl moieties, strongly suggests that this compound will exhibit high solubility in polar aprotic and polar protic solvents, and poor solubility in non-polar solvents. For precise quantitative data, the standardized shake-flask method is recommended. Due diligence in safety and handling is crucial when working with this and related chemical structures. The insights provided herein should serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Figure 2. Logical relationship between molecular properties and predicted solubility.

References

-

Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures | Organic Process Research & Development. (2020-12-24). Retrieved from [Link]

-

How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025-02-12). Retrieved from [Link]

-

4-Bromophenol - Solubility of Things. Retrieved from [Link]

-

Physics-Based Solubility Prediction for Organic Molecules - PMC - PubMed Central. Retrieved from [Link]

-

Polarity of Solvents. Retrieved from [Link]

-

Physics-based solubility prediction for organic molecules - University of Strathclyde. (2025-08-13). Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018-08-31). Retrieved from [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC - NIH. (2020-11-13). Retrieved from [Link]

-

Reagents & Solvents: Solvents and Polarity - Department of Chemistry : University of Rochester. Retrieved from [Link]

-

Polarity Index. Retrieved from [Link]

-

(PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - ResearchGate. (2025-08-05). Retrieved from [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019). Retrieved from [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO. Retrieved from [Link]

-

4-Bromophenol | C6H5BrO | CID 7808 - PubChem. Retrieved from [Link]

-

Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC - PubMed Central. (2021-02-10). Retrieved from [Link]

-

Hydrogen bonding in sulfonamides - PubMed. Retrieved from [Link]

-

Solvent-Miscibility-and-Polarity-Chart.pdf - Organometallics. Retrieved from [Link]

-

Water solubility and partitioning behavior of brominated phenols - Oxford Academic. Retrieved from [Link]

-

Hydrogen bonding in sulfonamides | Request PDF - ResearchGate. (2025-08-07). Retrieved from [Link]

-

Water solubility and partitioning behavior of brominated phenols - ResearchGate. (2025-08-06). Retrieved from [Link]

-

Orientation of Hydrogen Bond in H-Complexes of Sulfones and Sulfonamides | Request PDF - ResearchGate. (2025-08-10). Retrieved from [Link]

-

Hazard statements - MSDS Europe. Retrieved from [Link]

-

Polarisation effects on the H-bond acceptor properties of sulfonamides - University of Cambridge. (2024-09-18). Retrieved from [Link]

-

SAFETY DATA SHEET Phenol Solution SECTION 1 - INEOS Group. Retrieved from [Link]

-

GHS hazard statements - Wikipedia. Retrieved from [Link]

-

Lists of GHS Precautionary Statement and P Code - ChemSafetyPro.COM. (2015-04-14). Retrieved from [Link]

-

Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. (2022-02-01). Retrieved from [Link]

-

Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets | Journal of the American Society for Mass Spectrometry - ACS Publications. (2022-03-21). Retrieved from [Link]

-

Solvent Impact on Phenol Bromination | PDF | Chemical Reactions | Acid - Scribd. Retrieved from [Link]

-

Solubility of elemental sulfur in pure organic solvents and organic solvent–ionic liquid mixtures from 293.15 to 353.15 K - ResearchGate. (2025-08-06). Retrieved from [Link]

-

Sulfone - Wikipedia. Retrieved from [Link]

-

Sulfones: An important class of organic compounds with diverse biological activities. (2025-08-06). Retrieved from [Link]

Sources

- 1. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Polarity Index [macro.lsu.edu]

- 6. organometallics.it [organometallics.it]

- 7. enamine.net [enamine.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. researchgate.net [researchgate.net]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 11. scielo.br [scielo.br]

- 12. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. ineos.com [ineos.com]

- 16. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-methanesulfonylphenol

Introduction: Situating 4-Bromo-2-methanesulfonylphenol in a Research Context

This compound is a substituted aromatic compound featuring a phenol backbone, a bromine atom at the para-position, and a methanesulfonyl group at the ortho-position relative to the hydroxyl moiety. As a functionalized phenol, it holds potential as a versatile intermediate in synthetic chemistry. Its utility in the synthesis of more complex molecules, particularly in the realms of pharmaceutical and agrochemical development, stems from the reactivity of its distinct functional groups: the nucleophilic hydroxyl group, the bromine atom amenable to cross-coupling reactions, and the strongly electron-withdrawing sulfonyl group that modulates the reactivity of the aromatic ring.

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's physical properties is not merely academic; it is a foundational prerequisite for its practical application. These properties govern critical parameters such as reaction kinetics, purification strategies (e.g., crystallization, chromatography), formulation development, and bioavailability. This guide provides a comprehensive overview of the predicted physical properties of this compound and presents robust, field-proven experimental protocols for their empirical determination. The focus is on the causality behind experimental choices, ensuring that the described methods are self-validating and scientifically rigorous.

Molecular Profile and Predicted Physicochemical Properties

While extensive experimental data for this compound is not widely published, computational models provide reliable predictions that serve as an essential starting point for laboratory work. These predicted values are summarized below.

| Property | Value | Source |

| CAS Number | 88041-67-2 | [1] |

| Molecular Formula | C₇H₇BrO₃S | [2] |

| Molecular Weight | 251.1 g/mol | [2] |

| Predicted Boiling Point | 407.1 ± 45.0 °C | [2] |

| Predicted Density | 1.721 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 7.66 ± 0.20 | [2] |

Theoretical Framework: The Influence of Structure on Physical Properties

The physical characteristics of this compound are a direct consequence of its molecular structure.

-

Hydroxyl Group (-OH): The phenolic hydroxyl group is the primary driver of intermolecular hydrogen bonding. This strong intermolecular force is expected to result in a significantly higher melting and boiling point compared to non-hydroxylated analogues. It also confers a degree of aqueous solubility.

-

Aromatic Ring: The benzene ring provides a rigid, planar core and contributes to the molecule's thermal stability.

-

Bromine Atom (-Br): As a halogen, bromine increases the molecular weight and polarizability of the molecule, leading to stronger van der Waals forces and contributing to a higher melting and boiling point.

-

Methanesulfonyl Group (-SO₂CH₃): This is a potent electron-withdrawing group. Its presence is anticipated to have two major effects. First, it significantly increases the acidity of the phenolic proton (lowering the pKa) by stabilizing the resulting phenoxide anion through resonance and inductive effects. Second, its polarity may influence the compound's solubility profile.

Part I: Experimental Determination of Thermophysical Properties

Melting Point: A Critical Indicator of Purity

The melting point is one of the most fundamental physical properties of a solid organic compound. For a pure crystalline substance, melting occurs over a narrow temperature range (typically 0.5-1.0°C).[3] The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[3] Therefore, accurate determination is a primary method for assessing purity.

Caption: Workflow for Capillary Melting Point Determination.

This protocol is designed for use with a standard digital melting point apparatus (e.g., a Mel-Temp).

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent will act as an impurity.[4] Place the sample in a vacuum desiccator for at least 24 hours prior to analysis.

-

Place a small amount of the dry sample on a watch glass and crush it into a fine, uniform powder using a spatula.

-

Jab the open end of a glass capillary tube (sealed at one end) into the powder pile several times.[4]

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. To pack the sample tightly, drop the capillary tube, sealed-end down, through a long, narrow glass tube (approx. 1 meter). The bouncing action will compact the solid.[5]

-

Repeat until a packed column of 2-3 mm height is achieved. An excessive sample height will lead to an artificially broad melting range.[4]

-

-

Instrumental Analysis:

-

Set the starting temperature of the apparatus to approximately 15-20°C below the expected melting point. If the melting point is unknown, perform a rapid preliminary run to find an approximate value first.[5]

-

Insert the loaded capillary tube into the sample holder of the apparatus.

-

Begin heating at a medium-to-fast rate until the temperature is ~15°C below the expected or approximate melting point.

-

Crucial Step: Decrease the heating rate to 1-2°C per minute. A slow ramp rate is essential for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.[3]